1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine
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Overview
Description
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine is a chemical compound with the molecular formula C7H7ClN4 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, which is a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine typically involves the reaction of 4-chloropyrrolo[2,1-f][1,2,4]triazine with appropriate amine reagents. One common method involves the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-chloropyrrolo[2,1-f][1,2,4]triazine in the presence of a palladium catalyst and sodium carbonate in dimethylformamide (DMF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[2,1-f][1,2,4]triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like DMF or dichloromethane (DCM) and may require catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the reagents used.
Scientific Research Applications
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine
- 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
Uniqueness
1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7ClN4 |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-7-6-2-1-5(3-9)12(6)11-4-10-7/h1-2,4H,3,9H2 |
InChI Key |
BDXMDMZMZZLQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CN |
Origin of Product |
United States |
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